p-Bromophenyl i-propyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Bromophenyl i-propyl sulfoxide: is an organosulfur compound with the chemical formula C9H11BrOS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an i-propyl sulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Bromophenyl i-propyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the reaction of p-bromophenyl i-propyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Bromophenyl i-propyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: p-Bromophenyl i-propyl sulfone
Reduction: p-Bromophenyl i-propyl sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: p-Bromophenyl i-propyl sulfoxide is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosulfur compounds. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.
Biology and Medicine: In biological research, this compound can be used as a probe to study the behavior of sulfoxides in biological systems. Its potential pharmacological properties are also of interest, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it a versatile building block for various industrial processes.
Mechanism of Action
The mechanism of action of p-Bromophenyl i-propyl sulfoxide involves its interaction with molecular targets through its sulfoxide and bromophenyl groups. The sulfoxide group can engage in hydrogen bonding and dipole-dipole interactions, while the bromophenyl group can participate in π-π stacking and halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
- p-Bromophenyl methyl sulfoxide
- p-Bromophenyl ethyl sulfoxide
- p-Bromophenyl tert-butyl sulfoxide
Comparison: p-Bromophenyl i-propyl sulfoxide is unique due to the presence of the i-propyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and tert-butyl counterparts. This uniqueness can affect its reactivity, solubility, and overall behavior in chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-4-[(R)-propan-2-ylsulfinyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[S@@](=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.